
3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a phenyl group attached to an oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzaldehyde derivatives, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones and benzyl derivatives, such as:
- 3-Benzyl-4-hydroxy-5,5-dimethyl-1,3-oxazolidin-2-one
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 3,5-Dimethyl-4-hydroxybenzaldehyde
Uniqueness
What sets 3-Benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one apart is its unique combination of functional groups, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where these properties are desired, such as in the synthesis of complex organic molecules or in pharmaceutical research.
Properties
CAS No. |
61031-51-4 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-17(2)18(21,15-11-7-4-8-12-15)19(16(20)22-17)13-14-9-5-3-6-10-14/h3-12,21H,13H2,1-2H3 |
InChI Key |
LPYWYTHOHCQAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
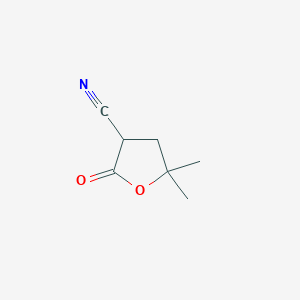
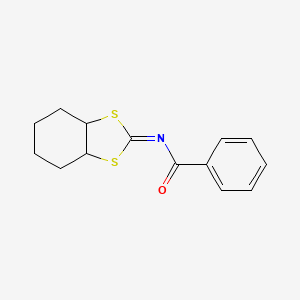
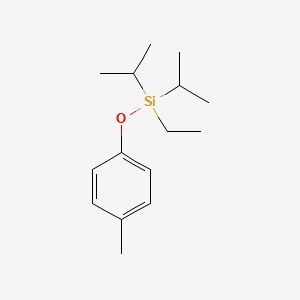
![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
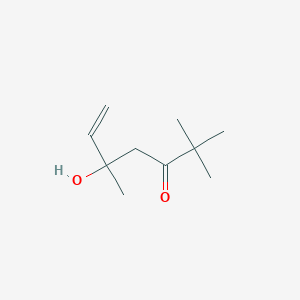
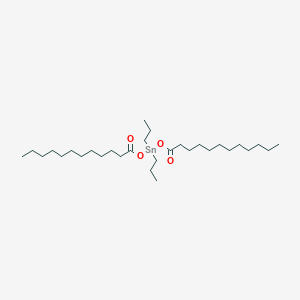
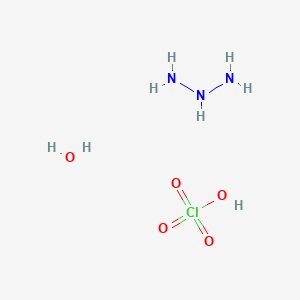
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
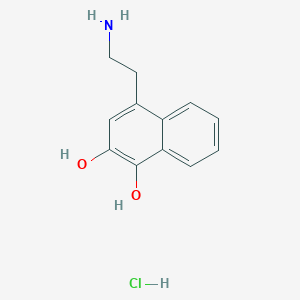
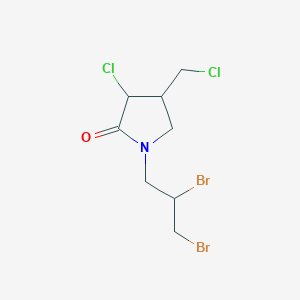
![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
